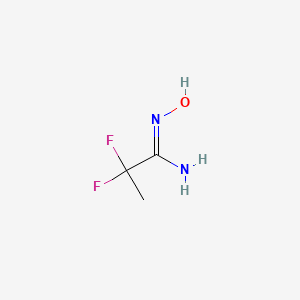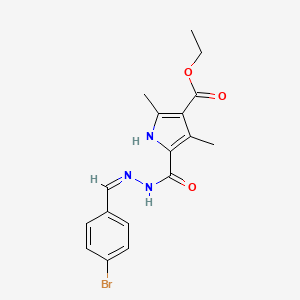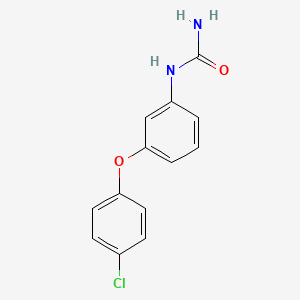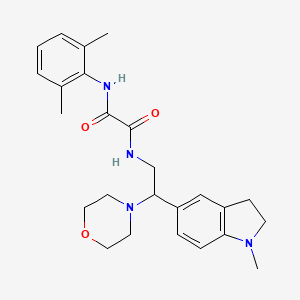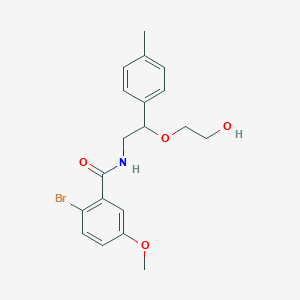![molecular formula C14H12BrNO4S B2549623 3-[(2-Bromo-5-methylphenyl)sulfamoyl]benzoic acid CAS No. 721418-18-4](/img/structure/B2549623.png)
3-[(2-Bromo-5-methylphenyl)sulfamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Bromo-5-methylphenyl)sulfamoyl]benzoic acid is a useful research compound. Its molecular formula is C14H12BrNO4S and its molecular weight is 370.22. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant and Enzyme Inhibition
A study on novel bromophenols, synthesized from benzoic acids, demonstrated significant antioxidant activities compared to standard antioxidants. These compounds were also tested for their inhibitory actions against metabolic enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrase isoenzymes, showing potent Ki values. This suggests potential therapeutic applications in conditions where oxidative stress and enzyme dysregulation are implicated (Öztaşkın et al., 2017).
Catalytic Synthesis
Sulfuric acid derivatives, including those related to benzoic acid structures, have been utilized as recyclable catalysts for condensation reactions. This catalytic activity has implications for synthesizing complex organic compounds efficiently, demonstrating the utility of benzoic acid derivatives in facilitating organic synthesis (Tayebi et al., 2011).
Photodynamic Therapy for Cancer Treatment
Research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups has highlighted their high singlet oxygen quantum yield, indicating their potential as Type II photosensitizers in photodynamic therapy for cancer treatment. These properties suggest benzoic acid derivatives could be crucial in developing new therapeutic agents (Pişkin et al., 2020).
Biological Evaluation of Transition Metal Complexes
Sulfonamide-derived compounds, including those from benzoic acid, have been synthesized and evaluated for their antibacterial, antifungal, and cytotoxic activities. The formation of transition metal complexes with these derivatives opens avenues for novel antimicrobial and anticancer agents (Chohan & Shad, 2011).
Antioxidant Activity in Marine Algae
Isolation of bromophenols from marine red algae, structurally related to benzoic acid derivatives, has shown potent antioxidant activities. These findings underscore the potential of marine-derived benzoic acid analogs in antioxidant applications, suggesting a role in preventing oxidative damage in biological systems and food preservation (Li et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
3-[(2-bromo-5-methylphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4S/c1-9-5-6-12(15)13(7-9)16-21(19,20)11-4-2-3-10(8-11)14(17)18/h2-8,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEHAGYIXPTFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B2549543.png)
![2-[(3,4-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2549545.png)
![5-[(4-Chloro-3-methylphenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2549546.png)
![N-(3,4-dimethoxybenzyl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2549548.png)
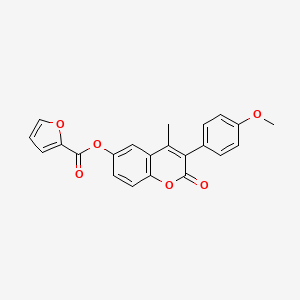
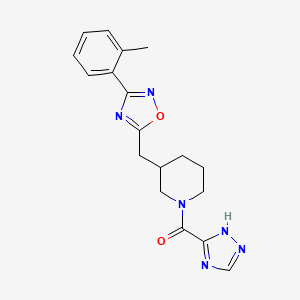

![N-(4-bromo-3-methylphenyl)-2-(7-morpholin-4-yl-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2549555.png)

